molecular formula C18H16O7S B2902191 (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 622813-53-0

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2902191
CAS No.: 622813-53-0
M. Wt: 376.38
InChI Key: CGCODPQSJZUDNA-SXGWCWSVSA-N
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Description

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (hereafter referred to as the "target compound") is a benzofuran derivative with a methanesulfonate ester group at the 6-position and a 2,3-dimethoxy-substituted benzylidene moiety at the 2-position. Its molecular formula is C₁₈H₁₆O₇S, with a molecular weight of 376.379 g/mol . The Z-configuration of the benzylidene double bond is critical for its structural and electronic properties.

Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-14-6-4-5-11(18(14)23-2)9-16-17(19)13-8-7-12(10-15(13)24-16)25-26(3,20)21/h4-10H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCODPQSJZUDNA-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 2,3-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the methanesulfonate group under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, derivatives of this compound could potentially be developed into therapeutic agents. The benzofuran core is found in many drugs with anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methanesulfonate group could enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of benzofuran derivatives characterized by variations in substituents on the benzylidene ring and the sulfonate group. Below is a systematic comparison with key analogs:

Positional Isomers of Methoxy-Substituted Benzylidene Derivatives

a) 2,5-Dimethoxybenzylidene Analog
  • Structure : (2Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
  • Molecular Formula : C₁₈H₁₆O₇S
  • Molecular Weight : 376.379 g/mol
  • Key Differences : The 2,5-dimethoxy substitution alters the electronic environment of the benzylidene ring compared to the 2,3-isomer. This positional change may influence intermolecular interactions, solubility, and reactivity.
b) 3,4-Dimethoxybenzylidene Analog
  • Structure : {[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid
  • Molecular Formula : C₁₉H₁₆O₇
  • Molecular Weight : 372.33 g/mol
  • Key Differences : The 3,4-dimethoxy substitution pattern introduces steric and electronic variations. The replacement of the methanesulfonate group with an acetic acid moiety (-OCH₂COOH ) significantly enhances hydrophilicity, making this analog more polar .

Halogen-Substituted Sulfonate Derivatives

a) 4-Chlorobenzenesulfonate Derivative
  • Structure : (2Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
  • Molecular Formula : C₂₃H₁₇ClO₇S
  • Molecular Weight : 472.9 g/mol
  • Key Differences: The bulky 4-chlorobenzenesulfonate group increases molecular weight by ~96.5 g/mol compared to the methanesulfonate analog.

Alkyl- and Aryl-Substituted Benzylidene Derivatives

a) 3-Methylbenzylidene Derivative
  • Structure : (2Z)-2-(3-Methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
  • Molecular Formula : C₂₃H₁₈O₅S
  • Molecular Weight : 406.5 g/mol
  • Key Differences : The 3-methylbenzylidene group reduces electron-donating effects compared to methoxy substituents. The 4-methylbenzenesulfonate group further modifies solubility and steric bulk .
b) 3-Fluorobenzylidene Derivative
  • Structure : Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • Molecular Formula : C₁₉H₁₅FO₆
  • Molecular Weight : 370.32 g/mol
  • The methyl acetate group replaces the sulfonate, drastically altering polarity and reactivity .

Research Implications and Gaps

  • Electronic Effects : Methoxy groups are electron-donating, whereas halogens (e.g., fluorine, chlorine) and methyl groups modulate electronic properties differently. These variations impact reactivity in synthesis and interactions in biological systems .
  • Solubility and Bioavailability : Sulfonate groups generally enhance water solubility, but bulky aryl sulfonates (e.g., 4-chlorobenzenesulfonate) may reduce it . Acetic acid derivatives offer intermediate solubility .
  • Data Limitations : Physical properties (e.g., melting points, solubility) and biological activity data are absent in the available literature, highlighting the need for further experimental studies.

Biological Activity

(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The benzofuran scaffold is known for its anticancer potential. Compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with specific targets involved in metabolic pathways. This mechanism is crucial for developing therapeutic agents aimed at diseases such as cancer and inflammation .

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Signal Transduction Pathways : Similar compounds have been shown to modulate signaling pathways by inhibiting kinases or other enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that benzofuran derivatives can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, potentially leading to enhanced cytotoxicity against cancer cells while sparing normal cells .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Study on Anticancer Activity : A study reported that a structurally similar compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value indicating effective inhibition of cell growth .
  • Antimicrobial Testing : In another study, derivatives were tested against E. coli, showing promising inhibition zones in agar diffusion assays, highlighting their potential as novel antimicrobial agents .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
Benzofuran derivative AAnticancerApoptosis via caspase activation
Benzofuran derivative BAntimicrobialDisruption of cell membrane integrity

Q & A

Q. How can solubility limitations in aqueous media be overcome for in vivo studies?

  • Formulation Strategies :
  • Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via ester hydrolysis .

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